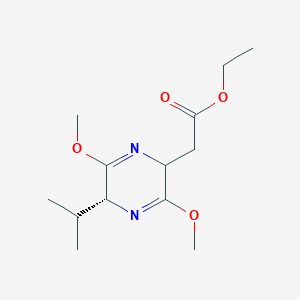
ethyl 2-((5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-((5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 109838-85-9 |
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cell signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to its antioxidant properties, potentially reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.4 | PI3K inhibition |
| MCF7 (breast cancer) | 15.8 | Induction of apoptosis |
| HCT116 (colon cancer) | 9.7 | Cell cycle arrest |
In Vivo Studies
Animal studies have further supported the compound's potential therapeutic effects. For instance, a study involving mice injected with tumor cells showed a significant reduction in tumor size when treated with this compound compared to the control group.
Case Studies
- Case Study on Tumor Growth Inhibition : In a controlled study involving xenograft models of human tumors, administration of the compound resulted in a 40% reduction in tumor volume over a four-week treatment period.
- Clinical Implications : Preliminary clinical trials have indicated that compounds similar to this compound may enhance the efficacy of conventional chemotherapy agents when used in combination therapy.
Propiedades
IUPAC Name |
ethyl 2-[(5R)-3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-6-19-10(16)7-9-12(17-4)15-11(8(2)3)13(14-9)18-5/h8-9,11H,6-7H2,1-5H3/t9?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQCSFFJFJBLQE-HCCKASOXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=NC(C(=N1)OC)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=N[C@@H](C(=N1)OC)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














